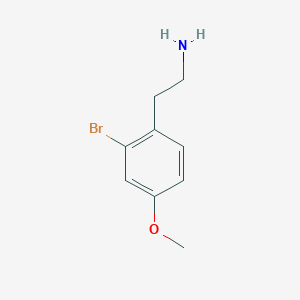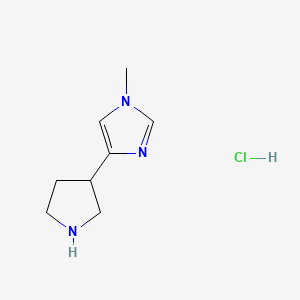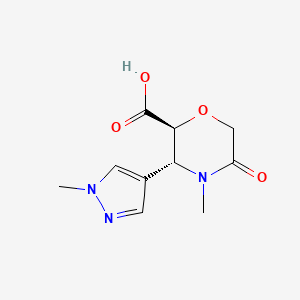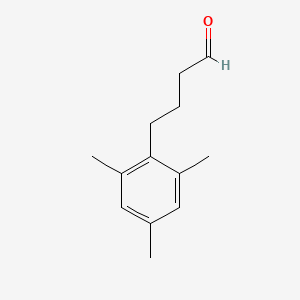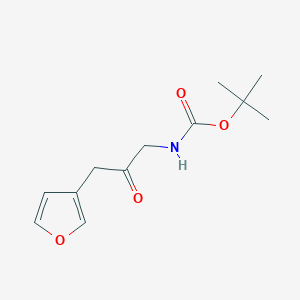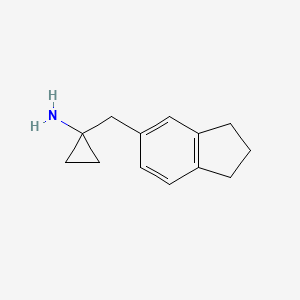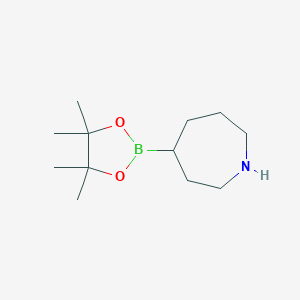
2-(3,4-Dihydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxyphenyl)butanoic acid is an organic compound that belongs to the class of phenolic acids. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further connected to a butanoic acid chain. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae . This method yields the desired product with a moderate yield of around 52%.
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical synthesis techniques. These methods often employ catalysts and specific reaction conditions to optimize the yield and purity of the final product. detailed industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antioxidant properties and its role in various metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in drug development.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may interact with enzymes and receptors involved in metabolic processes, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
3,4-Dihydroxyphenylalanine (DOPA): An amino acid derivative with two phenolic hydroxyl groups.
Uniqueness
2-(3,4-Dihydroxyphenyl)butanoic acid is unique due to its specific butanoic acid chain, which distinguishes it from other similar compounds
Properties
CAS No. |
270081-89-5 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7,11-12H,2H2,1H3,(H,13,14) |
InChI Key |
LWCJACWLXCFPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


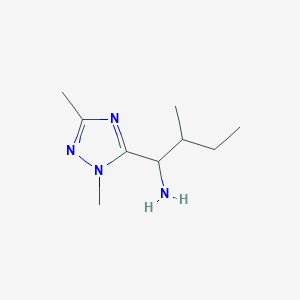
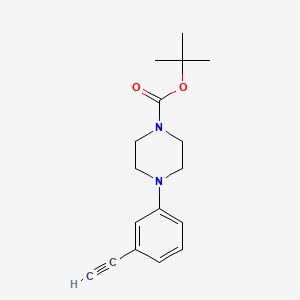
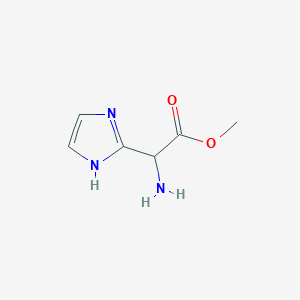
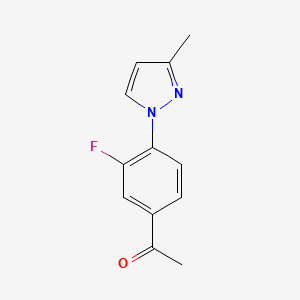
![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
